molecular formula C8H13NO3 B6204532 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid CAS No. 1784061-57-9

1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B6204532
CAS No.: 1784061-57-9
M. Wt: 171.2
InChI Key:
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Description

1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid is a synthetic compound characterized by the presence of an oxetane ring fused to a pyrrolidine ring, with a carboxylic acid group attached to the pyrrolidine ring. This compound has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid typically involves the reaction of oxetane derivatives with pyrrolidine carboxylic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxetane and pyrrolidine derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(oxetan-3-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various scientific and industrial applications .

Properties

CAS No.

1784061-57-9

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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